![molecular formula C13H17BrFN B1381139 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine CAS No. 1704065-09-7](/img/structure/B1381139.png)
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
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Overview
Description
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine typically involves the following steps:
Formation of 2-Bromo-5-fluorobenzyl bromide: This intermediate is prepared by bromination of 5-fluorobenzyl alcohol using bromine or a brominating agent under controlled conditions.
Alkylation Reaction: The 2-Bromo-5-fluorobenzyl bromide is then reacted with 4-methylpiperidine in the presence of a base such as potassium carbonate or sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions but may include alcohols, ketones, or amines.
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzyl group can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The piperidine ring provides a scaffold that can interact with biological molecules, potentially leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: This compound is similar in structure but lacks the piperidine ring.
2-Bromo-5-fluorobenzyl bromide: This compound is a precursor in the synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine and is used in various alkylation reactions.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical and biological properties. The combination of these halogens with the piperidine ring makes it a valuable compound for research and development in multiple fields .
Biological Activity
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to explore its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H17BrFN and a molecular weight of 286.18 g/mol. The compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group, which enhances its lipophilicity and reactivity due to the presence of halogen atoms.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C13H17BrFN |
Molecular Weight | 286.18 g/mol |
Key Substituents | Bromine (Br), Fluorine (F) |
Biological Activity
The specific biological activity of this compound is not fully characterized; however, related compounds have demonstrated significant pharmacological effects. It is hypothesized that this compound may exhibit similar activities due to the structural similarities with other active compounds.
Potential Biological Activities
Research indicates that halogenated piperidines can interact with various biological targets, including:
- Receptor Modulation : Compounds with similar structures have shown affinity for serotoninergic and dopaminergic receptors, which are crucial for neuropharmacological applications .
- Anticancer Properties : Some derivatives have been noted for their ability to inhibit tumor cell growth without significant toxicity.
- Enzyme Inhibition : The interaction with enzymes such as monoacylglycerol lipase (MAGL) has been documented, suggesting potential use in pain management and inflammation .
Case Studies
- Anticancer Activity : A study on benzoylpiperidine derivatives showed significant inhibition of human cancer cell lines, with IC50 values ranging from 7.9 to 92 µM. This suggests that similar compounds may also possess anticancer properties .
- Neuropharmacological Effects : Research into piperidine derivatives indicated notable affinities for serotonin receptors, which could lead to the development of new neuroleptic drugs with reduced side effects compared to traditional antipsychotics like haloperidol .
The mechanism of action for this compound is likely related to its interactions with specific receptors and enzymes:
- Receptor Interactions : The bromine and fluorine substituents may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition .
- Enzyme Modulation : The compound may inhibit or modulate enzyme activity through competitive binding at active sites, impacting metabolic processes within cells.
Synthesis
Synthesis routes for this compound involve several methods, including:
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles under appropriate conditions.
- Reduction Methods : Reduction techniques can be applied to modify the compound's structure for enhanced biological activity.
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAPSKCLTXSIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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